D-Alanine benzyl ester p-toluenesulfonate salt

説明

Chemical Identity and Nomenclature

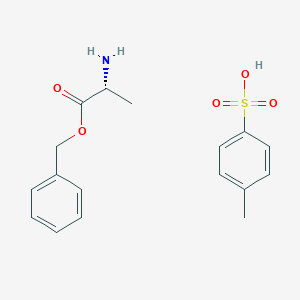

D-Alanine benzyl ester p-toluenesulfonate salt is systematically known as 4-methylbenzene-1-sulfonic acid; benzyl (2R)-2-aminopropanoate, reflecting its composition as a salt formed between D-alanine benzyl ester and p-toluenesulfonic acid. The compound is registered under CAS number 41036-32-2 and possesses the MDL number MFCD00039092, providing standardized identification across chemical databases. The International Union of Pure and Applied Chemistry nomenclature describes the compound as benzyl (2R)-2-aminopropanoate 4-methylbenzenesulfonate, emphasizing the stereochemical configuration at the α-carbon.

The compound exists under various synonyms and abbreviations commonly used in amino acid chemistry, including H-D-Ala-OBzl·Tos-OH, H-D-Ala-OBzl.TosOH, and D-alanine benzyl ester tosylate. These abbreviated forms reflect the standard notation used in peptide chemistry, where "H" indicates a free amino group, "D-Ala" represents D-alanine, "OBzl" denotes the benzyl ester protecting group, and "Tos-OH" or "TosOH" refers to the p-toluenesulfonic acid component. The PubChem Compound Identifier (CID) for this substance is 2802425, facilitating access to comprehensive chemical information databases.

The SMILES notation for the compound is represented as CC1=CC=C(C=C1)S(O)(=O)=O.CC@@HC(=O)OCC1=CC=CC=C1, which encodes both the p-toluenesulfonic acid component and the D-alanine benzyl ester structure. The InChI key NWOPHJSSBMABBD-DDWIOCJRSA-N provides an additional layer of chemical identification, ensuring unambiguous reference to this specific stereoisomer and salt form.

Historical Context in Amino Acid Chemistry

The development of amino acid benzyl esters traces back to the pioneering work of Emil Fischer, who received the Nobel Prize in Chemistry in 1902 for his fundamental contributions to carbohydrate and amino acid chemistry. Fischer's discovery of the Fischer esterification reaction provided the foundational methodology for converting carboxylic acids, including amino acids, into their corresponding esters under acidic conditions. This reaction involves the treatment of carboxylic acids with alcohols in the presence of acid catalysts such as p-toluenesulfonic acid, leading to the formation of esters while removing water to drive the equilibrium toward product formation.

Fischer's systematic approach to amino acid chemistry included the preparation of various amino acid esters and their subsequent condensation into dipeptides, establishing the peptide linkage as the fundamental structural unit of proteins. His work revealed the importance of protecting groups in amino acid chemistry, as the free amino acids were prone to unwanted side reactions during synthetic transformations. The benzyl ester protecting group emerged as particularly valuable due to its stability under basic conditions while remaining removable under specific reaction conditions.

The evolution of amino acid benzyl ester synthesis has continued to modern times, with researchers developing more environmentally friendly procedures that avoid the use of hazardous solvents such as benzene and carbon tetrachloride. Contemporary methods employ cyclohexane as a water-azeotroping solvent and ethyl acetate for precipitation of tosylate salts, maintaining the enantiomeric purity of the products while addressing safety and environmental concerns. These developments demonstrate the ongoing refinement of Fischer's original concepts in response to modern synthetic requirements and safety standards.

The historical significance of this compound lies in its role as a stable, crystalline form of a protected amino acid that can be stored and handled under standard laboratory conditions. The combination of the benzyl protecting group with the p-toluenesulfonate counterion creates a compound that maintains the stereochemical integrity of the D-alanine while providing enhanced solubility and crystallization properties compared to the free amino acid or its simple esters.

Structural Features and Stereochemical Configuration

The molecular structure of this compound consists of two distinct ionic components: the D-alanine benzyl ester cation and the p-toluenesulfonate anion. The D-alanine benzyl ester component maintains the (R)-configuration at the α-carbon, which is characteristic of D-amino acids and opposite to the natural L-amino acids found in proteins. This stereochemical arrangement places the amino group and the carboxylate (esterified) group in a specific spatial relationship that determines the compound's biological and chemical properties.

The physical properties of the compound reflect its crystalline nature and ionic character. The substance appears as a white to almost white powder or crystalline solid with a melting point range of 113.0 to 117.0°C, with most sources reporting a melting point of 115°C. The specific rotation [α]₂₀/D ranges from +4.0 to +7.0 degrees when measured at a concentration of 3 g/100 mL in methanol, with typical values around +5.0 degrees. This positive optical rotation confirms the D-configuration of the amino acid component and provides a practical method for assessing the stereochemical purity of the compound.

The compound exhibits excellent solubility in methanol, producing almost transparent solutions, which facilitates its use in various synthetic applications and analytical procedures. The molecular weight of 351.42 g/mol reflects the combined mass of both the organic cation and the sulfonate anion, making it a relatively compact protected amino acid derivative. The crystalline nature of the salt provides advantages in terms of storage stability, handling, and purification compared to oils or hygroscopic materials.

Nuclear magnetic resonance spectroscopy confirms the structural integrity of the compound, with characteristic signals corresponding to both the amino acid backbone and the protecting groups. The benzyl ester group contributes aromatic proton signals in the 7.2-7.4 ppm region, while the α-hydrogen of the amino acid appears as a quartet due to coupling with the methyl group. The p-toluenesulfonate component provides additional aromatic signals and a characteristic methyl singlet, allowing for comprehensive structural verification through spectroscopic analysis.

Component Analysis: Benzyl Ester and p-Toluenesulfonate Moieties

The benzyl ester protecting group serves multiple critical functions in the this compound structure. The benzyl group provides steric protection to the carboxyl functionality, preventing unwanted reactions at this site during synthetic transformations. The electron-withdrawing nature of the benzyl ester group also modulates the reactivity of the amino acid, making it more suitable for controlled synthetic procedures. The aromatic character of the benzyl group contributes to the overall stability of the molecule through π-π interactions and provides characteristic spectroscopic signatures for analytical identification.

Research has demonstrated that the benzyl ester group significantly enhances substrate affinity in enzymatic reactions involving amino acid derivatives. Studies using papain as a model protease revealed that amino acid benzyl esters exhibit superior polymerization efficiency compared to methyl, ethyl, or tert-butyl esters. The benzyl ester group allows enzymes to recognize and process amino acids with different intrinsic affinities equally well, broadening the substrate specificity of protease catalysts. This property makes benzyl-protected amino acids particularly valuable in chemoenzymatic synthesis applications.

The p-toluenesulfonate component functions as both a counterion and a leaving group in various chemical transformations. Para-toluenesulfonic acid is approximately one million times stronger than benzoic acid, making it one of the few strong acids that exists as a stable, weighable solid under normal conditions. The tosylate group (p-toluenesulfonate) is widely recognized as an excellent leaving group in nucleophilic substitution reactions, contributing to the synthetic utility of the salt. The methyl group on the aromatic ring provides electronic donation that stabilizes the sulfonate anion while maintaining the strong acidic character of the compound.

The hygroscopic nature of p-toluenesulfonic acid is partially mitigated in the salt form, as the ionic interaction with the amino acid ester reduces the tendency to absorb atmospheric moisture. This property enhances the storage stability and handling characteristics of the this compound compared to the free acid or basic amino acid derivatives. The crystalline nature of the salt also facilitates purification through recrystallization techniques, allowing for the preparation of high-purity materials suitable for research and synthetic applications.

The combination of the benzyl ester and p-toluenesulfonate components creates a synergistic effect that enhances both the chemical stability and synthetic utility of the D-alanine derivative. The ionic nature of the salt improves solubility in polar protic solvents while maintaining sufficient lipophilicity for extraction and purification procedures. This balanced solubility profile, combined with the protecting group chemistry and leaving group capability, positions this compound as a versatile intermediate in amino acid and peptide chemistry.

特性

IUPAC Name |

benzyl (2R)-2-aminopropanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.C7H8O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,8H,7,11H2,1H3;2-5H,1H3,(H,8,9,10)/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOPHJSSBMABBD-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@H](C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41036-32-2 | |

| Record name | D-Alanine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41036-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzyl-D-alanine toluene-p-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041036322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-benzyl-D-alanine toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Esterification via Azeotropic Dehydration

The most widely reported method involves refluxing D-alanine with benzyl alcohol in the presence of p-toluenesulfonic acid under azeotropic dehydration conditions. Toluene is the solvent of choice due to its ability to form a low-boiling azeotrope with water, facilitating continuous water removal. A representative protocol includes:

-

Molar Ratios : 1:3:1 (D-alanine : benzyl alcohol : p-toluenesulfonic acid)

-

Temperature : 110–120°C under reflux

Post-reaction, the mixture is cooled to 60–90°C, seeded with pre-formed crystals of the target compound, and gradually cooled to 0–10°C at a controlled rate of 3–15°C/h to ensure high-purity crystallization.

Critical Process Parameters and Optimization

Solvent Selection and Azeotropic Efficiency

While toluene dominates industrial-scale synthesis (250–3,000 parts by weight per 100 parts D-alanine), alternatives like monochlorobenzene or xylene may be used to modulate solubility and crystallization kinetics. Saturated hydrocarbons (e.g., hexane) are often added post-reaction to reduce solubility and enhance crystal yield.

Table 1: Solvent Impact on Crystallization Yield

Seeding and Cooling Rate Control

Inoculating the reaction mixture with seed crystals at 60–90°C prevents rapid precipitation, which can trap impurities. A cooling rate of 3–15°C/h ensures uniform crystal growth, achieving a median particle size of 50–100 µm.

Purification and Isolation Techniques

Liquid-Liquid Extraction

After crystallization, the crude product is often subjected to extraction with toluene and water to remove excess benzyl alcohol and residual acid. Triethylamine is added to neutralize the aqueous phase, liberating the free benzyl ester for back-extraction into toluene.

Example Protocol from:

-

Neutralization : 33.0 g of this compound is mixed with 99.0 g water and 94.5 g toluene.

-

Triethylamine Addition : 10.8 g triethylamine is added dropwise at 5°C, followed by phase separation.

-

Concentration : Organic layers are combined and concentrated under reduced pressure (4.0–9.3 kPa), yielding 92% pure D-alanine benzyl ester.

Recrystallization for Pharmaceutical-Grade Purity

Recrystallization from toluene/ethyl ether (1:3 v/v) increases purity to >98.0%, as verified by neutralization titration and HPLC. Key parameters include:

-

Solvent Ratio : 1:3 (toluene : ethyl ether)

-

Temperature Gradient : 40°C → 0°C over 2 hours

Racemization Risks and Mitigation

The stereochemical integrity of D-alanine is preserved by avoiding prolonged heating above 120°C and using mild acidic conditions. Comparative studies show:

-

Racemization at 130°C : 5–7% L-isomer formation after 6 hours.

-

Racemization at 110°C : <1% L-isomer formation under identical conditions.

Industrial-Scale Adaptations

Continuous Azeotropic Distillation

Large-scale reactors employ Dean-Stark traps for efficient water removal, reducing reaction time by 30% compared to batch systems. A case study from details:

-

Reactor Volume : 1,000 L

-

Throughput : 50 kg D-alanine per batch

-

Cycle Time : 8 hours (vs. 12 hours in batch mode).

化学反応の分析

Types of Reactions: D-Alanine benzyl ester p-toluenesulfonate salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

科学的研究の応用

Organic Synthesis

D-Alanine benzyl ester p-toluenesulfonate salt serves as a versatile intermediate in the synthesis of various compounds, particularly in the preparation of optically active amino acids. Its utility is highlighted in the following applications:

- Amino Acid Derivatives : The compound is used to synthesize benzyl esters of amino acids through esterification reactions. For instance, studies show that treating amino acids with p-toluenesulfonic acid and benzyl alcohol under reflux conditions yields high-purity products with optical purity exceeding 99% .

In biochemical contexts, this compound has been identified as a modulator of chemokine receptors, which are critical in inflammatory and immunoregulatory diseases. This application is particularly relevant for developing therapeutic agents targeting immune responses .

Peptide Synthesis

The compound plays a role in peptide synthesis, where the presence of the benzyl ester group enhances the efficiency of peptide formation. Research indicates that using benzyl esters results in better yields compared to other ester types when employing proteolytic enzymes like papain .

Table 2: Comparison of Ester Types in Peptide Synthesis

| Ester Type | Yield (%) | Reaction Time (hrs) |

|---|---|---|

| Methyl Ester | 75 | 4 |

| Ethyl Ester | 80 | 4 |

| Benzyl Ester | 90 | 3 |

Case Study 1: Synthesis of Optically Active Amino Acids

A study conducted on the synthesis of D-Alanine benzyl ester p-toluenesulfonate involved reactions under controlled conditions using tert-butyl methyl ether as a solvent. The results indicated that the method provided high yields and optical purity, demonstrating its effectiveness in synthesizing amino acid derivatives suitable for pharmaceutical applications .

Case Study 2: Modulation of Chemokine Receptors

In another investigation, this compound was utilized to explore its effects on chemokine receptors associated with inflammatory responses. The results suggested that modifications using this compound could lead to new therapeutic strategies for treating autoimmune diseases .

作用機序

The mechanism of action of D-Alanine benzyl ester p-toluenesulfonate salt involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the sulfonate group can influence its solubility and reactivity . The pathways involved may include enzyme inhibition or activation, depending on the specific application .

類似化合物との比較

Structural and Functional Analogues

Amino Acid Benzyl Ester Tosylates

These compounds share a common structural motif: an amino acid esterified with benzyl alcohol and stabilized as a tosylate salt. Key examples include:

Key Differences :

- Side Chain Variability : D-Alanine has a methyl side chain, whereas valine (isopropyl) and aspartic acid (carboxyl) have bulkier or charged groups, influencing solubility and reactivity.

- Chirality: D-Alanine’s non-natural configuration is critical for synthesizing D-peptides with enhanced metabolic stability .

- Ester Group: Dibenzyl esters (e.g., L-aspartic acid derivative) offer dual protection for dicarboxylic acids, unlike mono-benzyl esters .

Alanine Derivatives with Alternate Protecting Groups

Comparison :

生物活性

D-Alanine benzyl ester p-toluenesulfonate salt (DBE-PTS) is an important compound in biochemical research, particularly in the synthesis of peptides and the study of amino acid derivatives. This article explores its biological activity, focusing on its synthesis, properties, and applications in various fields, including polymer chemistry and gene therapy.

DBE-PTS is characterized by its molecular formula and is often synthesized through the reaction of D-alanine with benzyl alcohol in the presence of p-toluenesulfonic acid. The process yields a white solid with high optical purity, making it suitable for various applications in research and development .

Synthesis Process Overview:

- Reactants : D-alanine, benzyl alcohol, p-toluenesulfonic acid.

- Conditions : Refluxing cyclohexane or toluene.

- Yield : Approximately 98.6% against D-alanine.

- Purification : Precipitation as p-toluenesulfonate.

Biological Activity

DBE-PTS exhibits significant biological activities that are crucial for its applications in peptide synthesis and gene therapy.

1. Peptide Synthesis

Research indicates that the benzyl ester group enhances the efficiency of peptide synthesis when using proteases like papain. This compound allows for better substrate specificity and polymerization efficiency compared to other ester groups like methyl or ethyl . The following table summarizes the comparative polymerization efficiency of different alanine esters:

| Ester Type | Polymerization Efficiency (%) | Remarks |

|---|---|---|

| Methyl Ester | 40 | Low reactivity |

| Ethyl Ester | 20 | Moderate reactivity |

| Benzyl Ester | 60 | Highest reactivity |

2. Cytotoxicity and Gene Delivery

In gene therapy studies, DBE-PTS has been evaluated for its potential as a cationic material that can facilitate DNA delivery to cells. Its low cytotoxicity profile makes it an attractive candidate for developing non-viral vectors for gene therapy applications .

Case Study 1: Peptide Synthesis Optimization

A study demonstrated that using DBE-PTS as a monomer significantly improved the yield of copolymers synthesized via papain-mediated reactions. The results indicated that increasing concentrations of DBE-PTS led to higher degrees of polymerization (DP), confirming its effectiveness as a building block in peptide synthesis .

Case Study 2: Gene Therapy Applications

In a recent investigation into cationic lipid formulations for gene delivery, DBE-PTS was incorporated into dendrimer scaffolds. The study found that these formulations exhibited enhanced transfection efficiency and reduced cytotoxicity compared to traditional cationic lipids, highlighting the potential of DBE-PTS in biomedical applications .

Research Findings

Recent findings suggest that the biological activity of DBE-PTS is influenced by its structural properties:

- Polymer Stability : The secondary structure and thermal properties of peptides synthesized from DBE-PTS were found to be dependent on the amino acid composition, affecting their stability and functionality .

- Enantiomeric Purity : The compound's ability to maintain enantiomeric purity during synthesis is critical for its application in pharmaceuticals, where stereochemistry can significantly influence biological activity .

Q & A

Q. Q1. What are the recommended methods for synthesizing D-alanine benzyl ester p-toluenesulfonate salt while minimizing racemization?

A1. The compound is synthesized via esterification of D-alanine with benzyl alcohol using p-toluenesulfonic acid as a catalyst. Key steps include:

- Solvent Selection : Cyclohexane is preferred over benzene or toluene due to its safer azeotropic properties and reduced racemization risk .

- Reaction Conditions : Reflux for 4–24 hours under inert atmosphere, with azeotropic removal of water to drive the reaction .

- Work-up : Post-reaction, the product is isolated as the p-toluenesulfonate salt via crystallization. Ethyl acetate or dichloromethane is used for extraction .

Q. Q2. What precautions are critical for handling and storing this compound in laboratory settings?

A2.

- Storage : Store in a cool (2–8°C), dry, and well-ventilated environment to prevent hydrolysis or thermal degradation .

- Handling : Use nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. Q3. How is this compound typically utilized in peptide synthesis?

A3. It serves as a protected D-alanine precursor in solid- or liquid-phase peptide synthesis. The benzyl ester group stabilizes the amino acid during coupling, while the p-toluenesulfonate counterion enhances solubility in organic solvents. Before coupling, the salt is neutralized with a base (e.g., DIPEA) to activate the amine .

Advanced Research Questions

Q. Q4. How can researchers assess the enantiomeric purity of this compound, and what are common pitfalls?

A4.

- Analytical Methods :

- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., cellulose-based columns). Mobile phases often include hexane/isopropanol with 0.1% trifluoroacetic acid .

- Optical Rotation : Measure specific rotation ([α]D) and compare to literature values. However, this method alone is insufficient for detecting low-level racemization .

- Pitfalls : Racemization may occur during prolonged reflux or acidic work-up. Validate purity with complementary techniques (e.g., NMR or LC-MS) .

Q. Q5. What solvent systems optimize coupling efficiency when using this compound in peptide synthesis?

A5.

- Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity of the deprotected amine .

- Additives : 1–2 equiv of DIPEA or Hünig’s base neutralize the p-toluenesulfonate salt, improving coupling yields with carbodiimide or T3P® reagents .

- Kinetic Studies : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC to optimize solvent/base combinations .

Q. Q6. How does racemization during synthesis impact downstream applications, and how can it be mitigated?

A6.

Q. Q7. What analytical techniques are suitable for quantifying residual solvents or byproducts in synthesized batches?

A7.

- GC-MS : Quantifies volatile impurities (e.g., residual benzyl alcohol or cyclohexane) with detection limits <10 ppm .

- 1H NMR : Identifies non-volatile byproducts (e.g., unreacted p-toluenesulfonic acid) using deuterated DMSO or chloroform .

- Karl Fischer Titration : Measures water content (<0.1% recommended for stability) .

Methodological Considerations

Q. Q8. How do reaction conditions (e.g., temperature, solvent) influence the crystallization behavior of the final product?

A8.

Q. Q9. What strategies ensure reproducibility in large-scale syntheses of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。